molecular formula C7H7NNaO2 B045850 Sodium 4-aminobenzoate CAS No. 555-06-6

Sodium 4-aminobenzoate

Cat. No.: B045850
CAS No.: 555-06-6
M. Wt: 160.13 g/mol
InChI Key: XTXHHNGLSNTVDF-UHFFFAOYSA-N
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Description

Aminobenzoate sodium, also known as sodium 4-aminobenzoate, is a sodium salt of 4-aminobenzoic acid. It is a member of the vitamin B complex and has been used in various therapeutic applications. This compound is known for its role in the treatment of fibrotic skin disorders and its historical use in sunscreen formulations .

Mechanism of Action

Target of Action

Sodium 4-aminobenzoate, also known as PABA, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.

Mode of Action

This compound acts as a local anesthetic by binding to specific parts of the sodium ion channels on the nerve membrane . This binding reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it causes a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .

Biochemical Pathways

This compound affects the biochemical pathways involved in nerve impulse conduction. By binding to the sodium ion channels on nerve membranes, it alters the membrane potential and reduces the excitability of the membrane . This action disrupts the normal flow of sodium ions, which are crucial for the propagation of nerve impulses.

Result of Action

The primary result of this compound’s action is the temporary relief of pain, making it useful in various medical fields such as stomatology, ophthalmology, gynecology, and minor surgical operations . It achieves this by reversibly blocking the conduction of nerve impulses, leading to a loss of local sensation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH, temperature, and nutrient availability can affect the activity of this compound . .

Safety and Hazards

Sodium 4-aminobenzoate may form combustible dust concentrations in air . It is classified as a skin irritant and serious eye irritant according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Research is being conducted on the use of Sodium 4-aminobenzoate and its derivatives for various applications. For instance, it has been used to design benzoate compounds with potential antimicrobial and cytotoxic activities . The results of biological activity experiments showed that some of these compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminobenzoate sodium can be synthesized through the neutralization of 4-aminobenzoic acid with sodium hydroxide. The reaction is straightforward and involves dissolving 4-aminobenzoic acid in water, followed by the addition of sodium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain aminobenzoate sodium as a solid product.

Industrial Production Methods

In industrial settings, the production of aminobenzoate sodium follows similar principles but on a larger scale. The process involves the use of large reactors where 4-aminobenzoic acid and sodium hydroxide are mixed under controlled conditions. The solution is then subjected to evaporation and crystallization processes to yield the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Aminobenzoate sodium undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzoates.

    Reduction: Aminobenzoates.

    Substitution: Acylated or sulfonated derivatives.

Scientific Research Applications

Aminobenzoate sodium has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in cellular processes and as a growth factor for certain bacteria.

    Medicine: Used in the treatment of fibrotic skin disorders, Peyronie’s disease, and as a local anesthetic.

    Industry: Utilized in the formulation of sunscreens and other cosmetic products

Comparison with Similar Compounds

Aminobenzoate sodium is similar to other compounds with a 4-aminobenzoate structure, such as:

Uniqueness

What sets aminobenzoate sodium apart is its specific use in treating fibrotic skin disorders and its historical significance in sunscreen formulations. Unlike some of its analogs, aminobenzoate sodium is not commonly used as a local anesthetic but rather for its therapeutic properties in dermatology .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-aminobenzoate involves the conversion of 4-aminobenzoic acid to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "4-aminobenzoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Mix 4-aminobenzoic acid and sodium hydroxide in water to form a solution.", "Heat the solution to 70-80°C for 1-2 hours.", "Cool the solution and filter the precipitated sodium 4-aminobenzoate.", "Wash the precipitate with water and dry it in a desiccator.", "The final product is Sodium 4-aminobenzoate." ] }

CAS No.

555-06-6

Molecular Formula

C7H7NNaO2

Molecular Weight

160.13 g/mol

IUPAC Name

sodium;4-aminobenzoate

InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);

InChI Key

XTXHHNGLSNTVDF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]

SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N.[Na]

54287-22-8
555-06-6

Pictograms

Irritant

Synonyms

4-Aminobenzoic Acid Monosodium Salt;  p-Aminobenzoic Acid Monosodium Salt;  p-Aminobenzoic Acid Sodium Salt;  Aminobenzoate Sodium;  Antergyl;  Pabavit;  Sodium 4-Aminobenzoate;  Sodium p-Aminobenzoate;  p-Aminobenzoic Acid Sodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the 4-aminobenzoate ion interact with metal ions, as observed in the study?

A1: The research article describes the synthesis and X-ray crystal structure of [trans-di(4-aminobenzoato)bis(ethylenediamine)cobalt(III)] 4-aminobenzoate tetrahydrate []. This complex demonstrates that the 4-aminobenzoate ion can act as a bidentate ligand, coordinating to cobalt(III) through both its carboxylate group and the amine group in the para position. This coordination mode forms a stable six-membered chelate ring with the metal ion.

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